Cas no 77368-70-8 (2-({2-[2-{[(6-amino-2-{3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl}-5-methylpyrimidin-4-yl)carbonyl]amino}-3-[(4-{[1-({1-[(5-amino-3,4-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy]-2-hydroxy-2-[4-({2-[(2-hydroxypropyl)amino]ethyl}carbamoyl)-2)

2-({2-[2-{[(6-amino-2-{3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl}-5-methylpyrimidin-4-yl)carbonyl]amino}-3-[(4-{[1-({1-[(5-amino-3,4-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy]-2-hydroxy-2-[4-({2-[(2-hydroxypropyl)amino]ethyl}carbamoyl)-2 structure
77368-70-8 structure
Productnaam:2-({2-[2-{[(6-amino-2-{3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl}-5-methylpyrimidin-4-yl)carbonyl]amino}-3-[(4-{[1-({1-[(5-amino-3,4-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy]-2-hydroxy-2-[4-({2-[(2-hydroxypropyl)amino]ethyl}carbamoyl)-2
CAS-nummer:77368-70-8
MF:C60H93N19O27S2
MW:1576.62153124809
CID:1784202

2-({2-[2-{[(6-amino-2-{3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl}-5-methylpyrimidin-4-yl)carbonyl]amino}-3-[(4-{[1-({1-[(5-amino-3,4-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy]-2-hydroxy-2-[4-({2-[(2-hydroxypropyl)amino]ethyl}carbamoyl)-2 Chemische en fysische eigenschappen

Naam en identificatie

    • 2-({2-[2-{[(6-amino-2-{3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl}-5-methylpyrimidin-4-yl)carbonyl]amino}-3-[(4-{[1-({1-[(5-amino-3,4-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy]-2-hydroxy-2-[4-({2-[(2-hydroxypropyl)amino]ethyl}carbamoyl)-2
    • LogP
    • Inchi: 1S/C60H93N19O27S2/c1-18(82)10-67-6-7-69-50(95)26-15-107-55(73-26)27-16-108-56(74-27)43(93)54(106-57-41(91)39(89)33(63)22(5)100-57)79-52(97)35(21(4)83)75-32(86)9-28(84)20(3)72-53(98)36(77-51(96)34-19(2)47(64)78-49(76-34)24(8-31(62)85)70-11-23(61)48(65)94)44(25-12-68-17-71-25)103-59-46(40(90)37(87)29(13-80)102-59)104-58-42(92)45(105-60(66)99)38(88)30(14-81)101-58/h12,15-18,20-24,28-30,33,35-46,54,57-59,67,70,80-84,87-93H,6-11,13-14,61,63H2,1-5H3,(H2,62,85)(H2,65,94)(H2,66,99)(H,68,71)(H,69,95)(H,72,98)(H,75,86)(H,77,96)(H,79,97)(H2,64,76,78)
    • InChI-sleutel: SGFKFRJLRAPMFH-UHFFFAOYSA-N
    • LACHT: CC(CNCCNC(C1N=C(C2N=C(C(C(OC3C(O)C(O)C(N)C(C)O3)NC(C(C(O)C)NC(CC(C(NC(C(C(C3N=CNC=3)OC3C(OC4C(O)C(OC(=O)N)C(O)C(CO)O4)C(O)C(O)C(CO)O3)NC(C3C(C)=C(N)N=C(C(NCC(C(=O)N)N)CC(=O)N)N=3)=O)=O)C)O)=O)=O)O)SC=2)SC=1)=O)O

Berekende eigenschappen

  • Exacte massa: 1575.59297
  • Monoisotopische massa: 1575.59297
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 26
  • Aantal waterstofbondacceptatoren: 33
  • Zware atoomtelling: 108
  • Aantal draaibare bindingen: 39
  • Complexiteit: 2950
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 26
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 821

Experimentele eigenschappen

  • Dichtheid: 1.65
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.702

2-({2-[2-{[(6-amino-2-{3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl}-5-methylpyrimidin-4-yl)carbonyl]amino}-3-[(4-{[1-({1-[(5-amino-3,4-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy]-2-hydroxy-2-[4-({2-[(2-hydroxypropyl)amino]ethyl}carbamoyl)-2 Gerelateerde literatuur

Aanbevolen leveranciers
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Minglong (Xianning) Medicine Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd